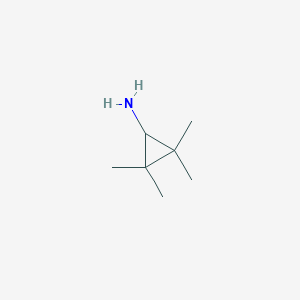![molecular formula C15H21FN4 B11733568 N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733568.png)
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a fluoroethyl group, and a pyrazolamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions, often using fluoroethyl halides in the presence of a base.
Attachment of the Dimethylamino Group: The dimethylamino group is typically introduced through a reductive amination process, where a dimethylamine source reacts with an aldehyde or ketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or amine-substituted products.
科学的研究の応用
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its use in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.
類似化合物との比較
Similar Compounds
- N-{[4-(dimethylamino)phenyl]methyl}-1-(2-chloroethyl)-5-methyl-1H-pyrazol-4-amine
- N-{[4-(dimethylamino)phenyl]methyl}-1-(2-bromoethyl)-5-methyl-1H-pyrazol-4-amine
Uniqueness
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties and biological activity compared to its chloroethyl and bromoethyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C15H21FN4 |
|---|---|
分子量 |
276.35 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H21FN4/c1-12-15(11-18-20(12)9-8-16)17-10-13-4-6-14(7-5-13)19(2)3/h4-7,11,17H,8-10H2,1-3H3 |
InChIキー |
FNBYQBABTWSIMF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11733487.png)
![(3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733493.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropylamine](/img/structure/B11733498.png)

![2-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11733502.png)
![4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11733517.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11733521.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733543.png)
![N-[(Z)-N'-hydroxycarbamimidoyl]benzamide](/img/structure/B11733549.png)

![3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11733552.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733553.png)
![2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride](/img/structure/B11733561.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733563.png)
